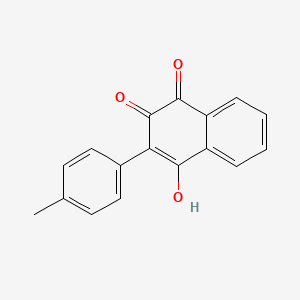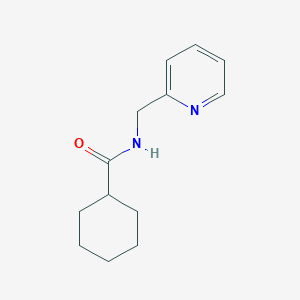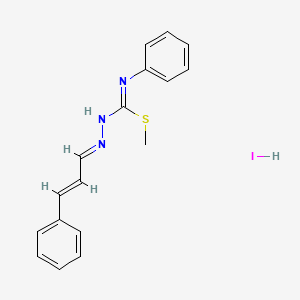![molecular formula C15H19N3O4 B5784864 N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide, also known as ANECA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) family of enzymes and has been found to have potential therapeutic applications in several neurological disorders.
作用機序
PKC is a family of enzymes that play a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium ions. This leads to a reduction in the production of reactive oxygen species and prevents neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide have been extensively studied in animal models. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, a process that is crucial for learning and memory.
実験室実験の利点と制限
One of the advantages of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide is its selectivity for PKC, which allows for the study of the specific role of PKC in cellular processes. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been found to have a neuroprotective effect, which makes it a potential therapeutic agent for several neurological disorders. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, which limits its usefulness in the study of learning and memory.
将来の方向性
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to study the specific role of PKC in cellular processes using N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide as a selective inhibitor. Additionally, the negative effect of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide on long-term potentiation warrants further investigation to understand its mechanism of action.
合成法
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with morpholine to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of the product is determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in several neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. The selective inhibition of PKC by N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-5-13-3-1-2-4-14(13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMVTPYCUFTPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(2-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)


![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

